molecular formula C7H3FN2O2S B2751052 2-Fluoro-6-nitrophenylthiocyanate CAS No. 21325-05-3

2-Fluoro-6-nitrophenylthiocyanate

Cat. No.: B2751052
CAS No.: 21325-05-3
M. Wt: 198.17
InChI Key: YZVITFCFJAHPEX-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenylthiocyanate is an organic compound with the molecular formula C7H3FN2O2S It is characterized by the presence of a fluorine atom, a nitro group, and a thiocyanate group attached to a benzene ring

Scientific Research Applications

2-Fluoro-6-nitrophenylthiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive thiocyanate group.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Safety and Hazards

The safety information for 2-Fluoro-6-nitrophenylthiocyanate indicates that it is potentially dangerous. The compound has been assigned the GHS07 and GHS08 pictograms, and its hazard statements include H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), avoiding breathing dust (P261), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitrophenylthiocyanate typically involves the reaction of 2-fluoro-6-nitroaniline with thiophosgene. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiocyanate group. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-nitrophenylthiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thiocyanate group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-fluoro-6-aminophenylthiocyanate.

    Oxidation: Formation of 2-fluoro-6-nitrophenylsulfonyl cyanate.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrophenylthiocyanate involves its interaction with nucleophilic sites in biological molecules. The thiocyanate group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

  • 2-Fluoro-4-nitrophenylthiocyanate
  • 2-Fluoro-5-nitrophenylthiocyanate
  • 2-Fluoro-3-nitrophenylthiocyanate

Comparison: 2-Fluoro-6-nitrophenylthiocyanate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(2-fluoro-6-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVITFCFJAHPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-6-nitroaniline (3 g, 0.02 mol) in conc. sulphuric acid (30 mL) and water (30 mL) was diazotized at 0-3° C. for 90 min with aqueous sodium nitrite (1.45 g, 0.021 mol). After addition of potassium thiocyanate (2.522 g, 0.026 mol) in water (10 mL), the diazo-liquor was stirred vigorously into a suspension of cuprous thiocyanate (6.05 g, 0.05 mol) in water (20 mL) at 5° C. After stirring at 5° C. for 2 hr, the mixture was then heated at 70° C. for 20 min, then was cooled overnight, filtered, and the cake extracted with EtOAc to get the crude product (3.96 g) which was used in the next step without further purification. LC-MS: m/z 199.2 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
2.522 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous thiocyanate
Quantity
6.05 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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